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Introduction

The bacterial fatty acid synthesis (FAS-II) pathway is responsible for the production of essential
fatty acids required for bacterial membrane biogenesis and the synthesis of lipid A. This
pathway is distinct from the type | fatty acid synthase (FAS-I) system found in mammals,
making it an attractive and validated target for the development of novel antibacterial agents.[1]
[2][3] Thiolactomycin (TLM) is a natural product thiolactone antibiotic, originally isolated from
Nocardia sp., that acts as a potent and specific inhibitor of the FAS-II pathway.[1][2][4] Its
selective action against bacterial FAS-II and low toxicity in animals make it an invaluable
chemical probe for studying fatty acid metabolism in bacteria and for validating new drug
targets within this essential pathway.[5]

Mechanism of Action

Thiolactomycin functions as a reversible, competitive inhibitor of the [3-ketoacyl-acyl carrier
protein (ACP) synthase (KAS) enzymes, which catalyze the crucial condensation steps in fatty
acid elongation.[1][6] The FAS-II pathway involves several key KAS enzymes:

» FabH (KASIII): Responsible for initiating the FAS-II cycle by catalyzing the condensation of
malonyl-ACP with acetyl-CoA.[1]
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o FabB and FabF (KASI/II): Catalyze the subsequent elongation cycles by condensing
malonyl-ACP with the growing acyl-ACP chain.[1]

o KasA and KasB: These are the key elongating condensing enzymes in Mycobacterium
tuberculosis, essential for the synthesis of long-chain fatty acids and the subsequent

formation of mycolic acids.[7][8]

TLM primarily targets the elongating synthases, such as FabB, FabF, KasA, and KasB, by
binding to the malonyl-ACP binding site.[1][7] This inhibition disrupts the entire fatty acid
synthesis process, leading to bacterial growth arrest and cell death.[9]

Data Presentation
Table 1: In Vitro Inhibitory Activity of Thiolactomycin
(TLM) against Bacterial KAS Enzymes
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Enzyme Target Organism IC50 (pM) Notes

The IC50 for racemic
TLM was 20 uM, twice
that of the natural

FabB Escherichia coli 10-20
enantiomer, indicating
the enantiomer is
inactive.[10]
TLM shows weak
FabH Escherichia coli >100 inhibition against E.

coli FabH.[3][10]

) TLM is a known
Mycobacterium S
KasA ] ~50 inhibitor of KasA.[7]
tuberculosis
[11]

TLM inhibits KasB,

Mycobacterium which is involved in
KasB ] ~50 _ _
tuberculosis mycolic acid
biosynthesis.[7][11]
Acetylene-based
analogs showed
Mycobacterium significantly increased
mtFabH ) ~180
tuberculosis potency compared to

the parent TLM

molecule.[12]

Table 2: Whole-Cell Antimicrobial Activity of
Thiolactomycin (TLM)
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Bacterial Species Strain MIC (pg/mL)
Mycobacterium smegmatis mc2155 75[13][14]
Mycobacterium tuberculosis Erdman 25[13][14]
Mycobacterium tuberculosis H37Rv 12.5-62.5
Staphylococcus aureus

ATCC 29213 75[1]
(MSSA)
Staphylococcus aureus

USA300 75[1]
(MRSA)
Escherichia coli ANS1 6[10]
Francisella tularensis LVS 2[1]
Yersinia pestis C092 32[1]
Burkholderia pseudomallei K96243 8[1]

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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